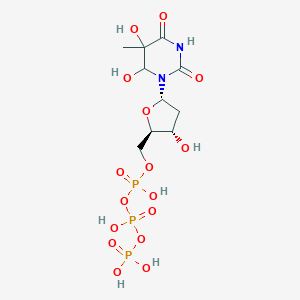

5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

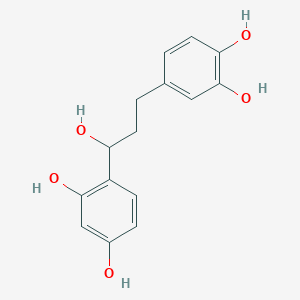

5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate), also known as dTTP, is a nucleotide that plays a crucial role in DNA synthesis. It is involved in the replication of DNA, which is essential for cell division and growth.

Mécanisme D'action

DTTP is incorporated into DNA during DNA synthesis. It is added to the growing DNA strand by DNA polymerase, which catalyzes the formation of phosphodiester bonds between adjacent nucleotides. Once incorporated into DNA, 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) forms hydrogen bonds with adenine, which helps to stabilize the DNA double helix.

Biochemical and Physiological Effects:

5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) plays a crucial role in DNA synthesis, which is essential for cell division and growth. It is also involved in the repair of damaged DNA. Deficiencies in 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) can lead to DNA damage, which can result in cell death or mutations.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) in lab experiments is its stability. It is a stable molecule that can be stored for long periods without degradation. Another advantage is its availability. 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) is readily available from commercial sources. One limitation of using 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) in lab experiments is its cost. It is more expensive than other nucleotides, which can be a limiting factor for some experiments.

Orientations Futures

There are several future directions for research involving 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate). One area of research is the development of new methods for DNA sequencing and PCR. Another area of research is the use of 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) in the development of new drugs that target DNA synthesis. Additionally, research is needed to further understand the role of 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) in DNA repair and the development of cancer.

Méthodes De Synthèse

The synthesis of 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) is a complex process that involves several steps. The first step is the synthesis of thymidine, which is accomplished by reacting thymine with deoxyribose. The second step involves the phosphorylation of thymidine to produce thymidine monophosphate (TMP). The third step is the addition of two more phosphate groups to TMP to produce 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate).

Applications De Recherche Scientifique

DTTP has several scientific research applications, including DNA sequencing, polymerase chain reaction (PCR), and DNA labeling. In DNA sequencing, 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) is used as one of the four nucleotides that make up DNA. PCR is a technique used to amplify DNA, and 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) is one of the four nucleotides used in this process. DNA labeling involves the attachment of a fluorescent dye to 5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate), which allows for the visualization of DNA.

Propriétés

Numéro CAS |

106094-52-4 |

|---|---|

Nom du produit |

5,6-Dihydro-5,6-dihydroxythymidine 5'-(tetrahydrogen triphosphate) |

Formule moléculaire |

C10H19N2O16P3 |

Poids moléculaire |

516.18 g/mol |

Nom IUPAC |

[[(2R,3S,5S)-5-(5,6-dihydroxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H19N2O16P3/c1-10(17)7(14)11-9(16)12(8(10)15)6-2-4(13)5(26-6)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-6,8,13,15,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,11,14,16)(H2,18,19,20)/t4-,5+,6-,8?,10?/m0/s1 |

Clé InChI |

IJWFNGSBJBRLIA-IKGVZUFCSA-N |

SMILES isomérique |

CC1(C(N(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)O |

SMILES |

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)O |

SMILES canonique |

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)O |

Synonymes |

dTTP-GLY thymidine glycol 5'-triphosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)